2-Dodecyl-1,3-benzothiazole
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Overview
Description
2-Dodecyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. It is characterized by a benzothiazole ring substituted with a dodecyl group at the second position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecyl-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with dodecyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Dodecyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Dodecyl-1,3-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Dodecyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Anti-inflammatory Activity: The compound inhibits the production of inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
2-Dodecyl-1,3-benzothiazole can be compared with other benzothiazole derivatives:
2-Mercaptobenzothiazole: Lacks the dodecyl group, primarily used as a vulcanization accelerator in rubber production.
2-Phenylbenzothiazole: Contains a phenyl group instead of a dodecyl group, used in organic electronics and as a fluorescent probe.
2-Aminobenzothiazole: Contains an amino group, known for its anticancer and antimicrobial properties.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physicochemical properties and enhances its applicability in various fields .
Properties
CAS No. |
142023-38-9 |
---|---|
Molecular Formula |
C19H29NS |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
2-dodecyl-1,3-benzothiazole |
InChI |
InChI=1S/C19H29NS/c1-2-3-4-5-6-7-8-9-10-11-16-19-20-17-14-12-13-15-18(17)21-19/h12-15H,2-11,16H2,1H3 |
InChI Key |
YMSKAIOGNNOEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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